2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS number
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS number
An In-Depth Technical Guide to 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
This guide provides a comprehensive technical overview of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide, a molecule of significant interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the compound.
Introduction and Strategic Importance
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide, identified by the CAS Number 1226121-35-2 , is a halogenated amide with a molecular structure that suggests considerable potential as a versatile synthetic intermediate.[1] The presence of a reactive chloroacetamide moiety, coupled with a fluorophenoxy group, makes it a valuable building block in the synthesis of more complex molecules. Chloroacetamide derivatives are well-documented as key intermediates in the creation of various pharmaceuticals and agrochemicals.[2][3] The fluorophenoxy component is of particular interest in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and potential applications.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1226121-35-2 | 1[1] |
| Molecular Formula | C10H11ClFNO2 | 1[1] |
| Molecular Weight | 231.65 g/mol | 1[1] |
| SMILES Code | O=C(NCCOC1=CC=C(F)C=C1)CCl | 1[1] |
Synthesis Protocol and Mechanistic Insights
The synthesis of N-substituted-2-chloroacetamides is a well-established reaction in organic chemistry, typically involving the acylation of a primary or secondary amine with chloroacetyl chloride.[4] The following protocol is adapted from established methods for similar compounds and is designed to be a self-validating system with clear checkpoints.[5][6]
Experimental Protocol: Synthesis of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Materials:
-
2-(4-fluorophenoxy)ethanamine
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Chloroacetyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Solvent for recrystallization (e.g., Ethanol or Acetonitrile)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-fluorophenoxy)ethanamine (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[5]
-
Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. This initial cooling is essential to manage the exothermic nature of the acylation reaction. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the anhydrous solvent dropwise via the dropping funnel over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any excess acid and triethylamine hydrochloride salt.[5] Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield the pure 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide.[5]
Caption: Workflow for the synthesis of the target compound.
Potential Applications and Biological Relevance
The true value of a synthetic intermediate lies in its potential for elaboration into molecules with desirable functions. The chloroacetamide group is a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
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Pharmaceutical Synthesis: Structurally related acetamide derivatives are frequently investigated in medicinal chemistry for their potential antimicrobial and anticancer properties.[3] The chloroacetamide moiety can act as an electrophile, potentially alkylating biological nucleophiles, which is a mechanism of action for some therapeutic agents.
-
Agrochemical Research: Compounds with similar structural motifs have been explored as potential pest control agents.[3]
-
Biocidal Applications: The broader class of chloroacetamides has been used as preservatives and biocides in various industrial applications.[2]
Caption: Logical relationships of the compound's structural features.
Safety and Handling
Given its classification as a chloroacetamide derivative, 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide should be handled with care. Safety data for structurally similar compounds indicate a consistent hazard profile.
Hazard Identification:
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Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[2][7]
-
Irritation: Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7][9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][8]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Conclusion
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is a compound with significant potential, primarily as a synthetic intermediate in the development of new chemical entities for the pharmaceutical and agrochemical industries. Its synthesis is straightforward, relying on established chemical principles. The presence of both a reactive chloroacetamide handle and a property-modulating fluorophenoxy group makes it a valuable tool for medicinal and synthetic chemists. Adherence to strict safety protocols is mandatory when handling this and related compounds.
References
- 2-Chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide. BLDpharm.
- 2-Chloro Acetamide. Anshul Specialty Molecules.
- 2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide. Benchchem.
- 2-chloro-N-(4-fluorophenyl)acetamide. PubChem.
- Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. Aaronchem.
- SAFETY DATA SHEET - 2-Chloro-2,2-difluoroacetamide. Fisher Scientific.
- 2-Chloro-N-(4-fluorophenyl)acetamide.
- SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide. Thermo Fisher Scientific.
- 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY D
- Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
- 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.
Sources
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